molecular formula C8H7NO B3042131 2-Hydroxy-5-methylbenzonitrile CAS No. 51282-90-7

2-Hydroxy-5-methylbenzonitrile

Cat. No.: B3042131
CAS No.: 51282-90-7
M. Wt: 133.15 g/mol
InChI Key: LYYIARFORSMUAT-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, featuring a hydroxyl group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-methylbenzaldehyde with hydroxylamine hydrochloride, followed by dehydration to form the nitrile group. The reaction typically requires a base such as sodium carbonate and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles. For instance, ionic liquids can be employed as solvents and catalysts to enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-5-methylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxyl and nitrile groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

  • 2-Hydroxybenzonitrile
  • 5-Methylbenzonitrile
  • 2-Hydroxy-4-methylbenzonitrile

Comparison: 2-Hydroxy-5-methylbenzonitrile is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which influences its reactivity and interactions. Compared to 2-hydroxybenzonitrile, the methyl group in this compound provides additional steric hindrance and electronic effects, altering its chemical behavior. Similarly, the hydroxyl group in this compound enhances its polarity and hydrogen bonding capacity compared to 5-methylbenzonitrile .

Properties

IUPAC Name

2-hydroxy-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYIARFORSMUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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